molecular formula C11H12N2O3S B13711401 Ethyl 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylate

Ethyl 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylate

Katalognummer: B13711401
Molekulargewicht: 252.29 g/mol
InChI-Schlüssel: KFVZAQKGDSDIIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the registry number “MFCD32708640” is a chemical entity with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD32708640” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “MFCD32708640” is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are in place to ensure that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD32708640” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions involving “MFCD32708640” typically use common reagents such as:

    Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The oxidation of “MFCD32708640” may result in the formation of carboxylic acids or ketones.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

“MFCD32708640” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in various industrial processes, including the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which “MFCD32708640” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.

Eigenschaften

Molekularformel

C11H12N2O3S

Molekulargewicht

252.29 g/mol

IUPAC-Name

ethyl 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H12N2O3S/c1-4-15-11(14)8-5-9(16-13-8)10-6(2)12-7(3)17-10/h5H,4H2,1-3H3

InChI-Schlüssel

KFVZAQKGDSDIIS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC(=C1)C2=C(N=C(S2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.